molecular formula C17H25N3O3 B2573165 N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide CAS No. 1421506-92-4

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide

Cat. No.: B2573165
CAS No.: 1421506-92-4
M. Wt: 319.405
InChI Key: AZZAWLYWXJZNPY-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a dimethylamino phenyl group, and a hydroxyethyl group attached to an oxalamide backbone.

Scientific Research Applications

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Preparation Methods

The synthesis of N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethylamino phenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the hydroxyethyl group: This can be accomplished through nucleophilic substitution reactions.

    Formation of the oxalamide backbone: This step involves the reaction of oxalic acid derivatives with amines under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide backbone can be reduced to form amines or other derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide can be compared with other similar compounds, such as:

    N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide: This compound has a morpholino group instead of a hydroxyethyl group.

    N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: This compound has a pyrrolidinyl group instead of a hydroxyethyl group.

    N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide: This compound lacks the hydroxyethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-20(2)14-9-7-12(8-10-14)15(21)11-18-16(22)17(23)19-13-5-3-4-6-13/h7-10,13,15,21H,3-6,11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZAWLYWXJZNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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